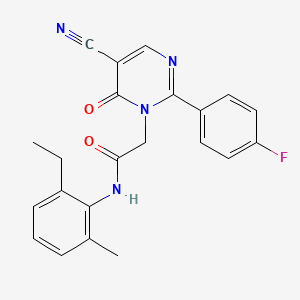
Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate is a chemical compound . It is used in various applications, including as an additive in food, industry, concrete manufacture, heating pads, and in buffer solutions .
Synthesis Analysis
The synthesis of Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate can be analyzed based on its IUPAC name. It contains a sodium atom, a cyclobutyl ring, a hydroxymethyl group, and an acetate group .Chemical Reactions Analysis
Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate may participate in various chemical reactions. For instance, it could be involved in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . The reaction conditions for this process are exceptionally mild and tolerant of various functional groups .Applications De Recherche Scientifique
Structural and Spectroscopic Studies
Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate and related compounds have been the subject of various structural and spectroscopic studies. For instance, sodium (2-carbamoylphenoxy) acetate salt was examined, revealing its triclinic system and the intricate supramolecular self-assembly of its molecules facilitated by hydrogen bonds and a range of intermolecular interactions. Detailed spectral data, including FT-IR and Raman spectra, were reported, providing valuable insights into the compound's structure and behavior (Turza et al., 2020).
Catalytic and Synthetic Applications
Compounds akin to Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate have been utilized in catalytic processes and synthetic chemistry. For example, sodium acetate was used to catalyze a multicomponent reaction, leading to the formation of compounds with potential in therapy for human cardiovascular diseases and various biomedical applications. This highlights the compound's relevance in the synthesis of medically significant molecules (Elinson et al., 2013).
Interaction and Complex Formation
The interaction of sodium ions with various organic molecules, similar in structure to Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate, has been a focal point of research. Studies have detailed how sodium ions bond with different organic groups, forming complexes and highlighting the versatility of sodium-based compounds in forming diverse chemical structures (Malek et al., 2005).
In Vitro Antitumor Properties
Research has also delved into the antitumor properties of sodium-based compounds. For instance, sodium bis(1,2,4-triazol-1-yl)acetate complexes were studied for their in vitro antitumor activities against various human tumor cell lines. These studies are crucial for understanding the biomedical potential of sodium-based compounds in treating cancer (Marzano et al., 2006).
Propriétés
IUPAC Name |
sodium;2-[1-(hydroxymethyl)cyclobutyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3.Na/c8-5-7(2-1-3-7)4-6(9)10;/h8H,1-5H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRCUSHASUSBHM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)[O-])CO.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2478505.png)
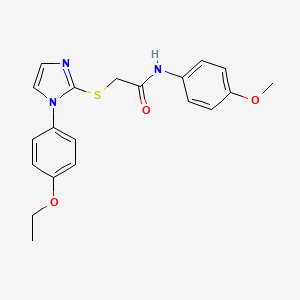

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2478512.png)
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2478515.png)
![3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2478516.png)
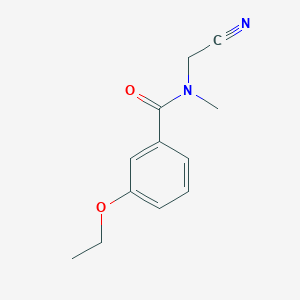
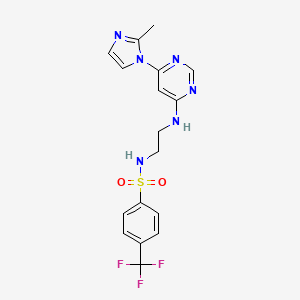
![3,4-dichloro-N-[2-(phenylsulfanyl)ethyl]benzenecarboxamide](/img/structure/B2478519.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/no-structure.png)
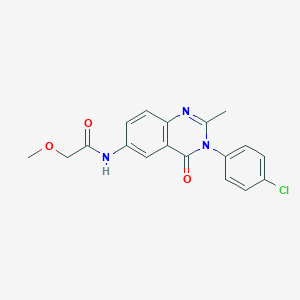
![N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2478523.png)
